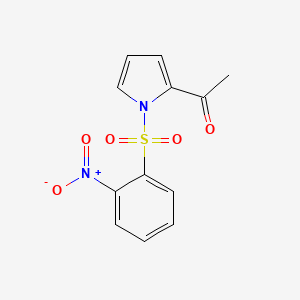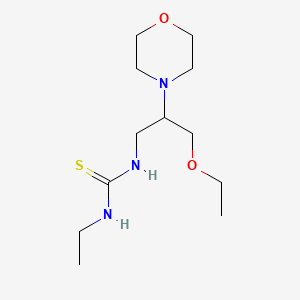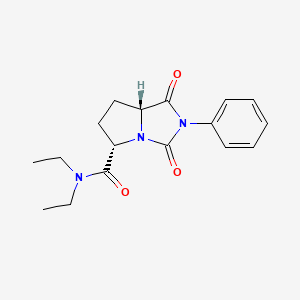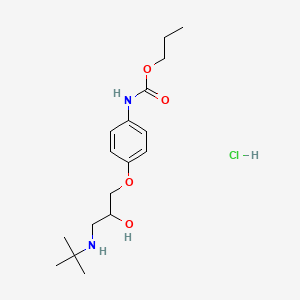
Carbamic acid, (4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-, propyl ester, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-, propyl ester, monohydrochloride is a complex organic compound with a unique structure. This compound is characterized by the presence of a carbamic acid group, a phenyl ring, and a propyl ester, making it a versatile molecule in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-, propyl ester, monohydrochloride typically involves multiple steps. One common method includes the reaction of 4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenol with propyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process often includes purification steps such as recrystallization or chromatography to remove impurities and obtain the final product in its monohydrochloride form.
化学反応の分析
Types of Reactions
Carbamic acid, (4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-, propyl ester, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce amines or alcohols.
科学的研究の応用
Carbamic acid, (4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-, propyl ester, monohydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用機序
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The carbamic acid group can form covalent bonds with active sites of enzymes, leading to inhibition or activation. The phenyl ring and propyl ester groups contribute to the compound’s binding affinity and specificity for its targets. Pathways involved may include signal transduction, metabolic regulation, and cellular communication.
類似化合物との比較
Similar Compounds
- Carbamic acid, phenyl ester
- Carbamic acid, N-phenyl-, 1-methylethyl ester
- Carbamic acid, N- [4- [ (3-amino-2-chloro-4-quinolinyl)amino]butyl]-, 1,1-dimethylethyl ester
Uniqueness
Carbamic acid, (4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-, propyl ester, monohydrochloride is unique due to its specific structural features, such as the presence of a hydroxypropoxy group and a propyl ester. These features confer distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
83263-78-9 |
|---|---|
分子式 |
C17H29ClN2O4 |
分子量 |
360.9 g/mol |
IUPAC名 |
propyl N-[4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]carbamate;hydrochloride |
InChI |
InChI=1S/C17H28N2O4.ClH/c1-5-10-22-16(21)19-13-6-8-15(9-7-13)23-12-14(20)11-18-17(2,3)4;/h6-9,14,18,20H,5,10-12H2,1-4H3,(H,19,21);1H |
InChIキー |
QRTZBDPUXFMZOH-UHFFFAOYSA-N |
正規SMILES |
CCCOC(=O)NC1=CC=C(C=C1)OCC(CNC(C)(C)C)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


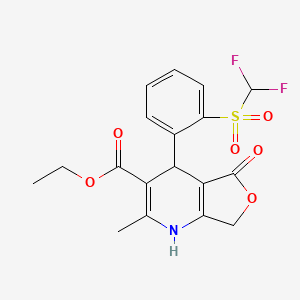
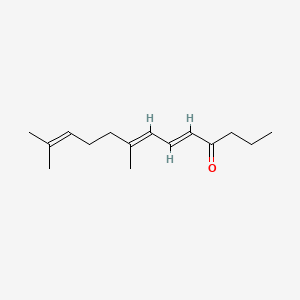
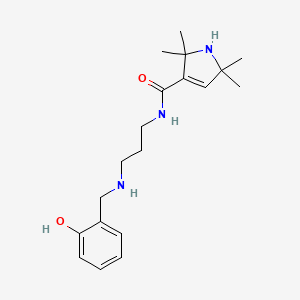

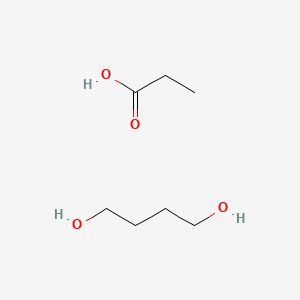
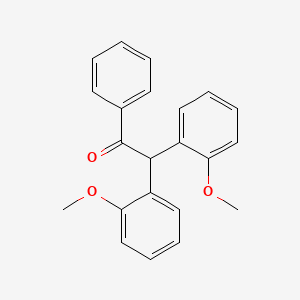
![2,6-dimethyl-3-nitro-N-[2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]pyridin-4-amine;trihydrochloride](/img/structure/B12711020.png)



